![molecular formula C20H19FN4O2 B12357837 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is a chemical compound with the molecular formula C20H19FN4O2 and a molecular weight of 366.39 g/mol . This compound is known for its role as an intermediate in the preparation of 4-benzyl-2H-phthalazin-1-ones, which function as inhibitors of poly (ADP-ribose) polymerase (PARP-1 and PARP-2) . These inhibitors are significant in the field of cancer therapy due to their ability to interfere with DNA repair mechanisms in cancer cells .
Preparation Methods
The synthesis of 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one involves multiple steps. The general synthetic route includes the reaction of 4-fluoro-3-nitrobenzyl chloride with piperazine to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one involves its role as an intermediate in the synthesis of PARP inhibitors . PARP inhibitors work by binding to the PARP enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage, ultimately causing cell death in cancer cells that rely on PARP for survival . The molecular targets include PARP-1 and PARP-2 enzymes, and the pathways involved are related to DNA repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one include other PARP inhibitors such as:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with a similar mechanism of action.
Niraparib: Another compound in the same class of PARP inhibitors.
The uniqueness of this compound lies in its specific chemical structure, which allows for the effective inhibition of PARP enzymes .
Properties
Molecular Formula |
C20H19FN4O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,18,22H,7-10,12H2 |
InChI Key |
ZKSJBABUGXJZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3C4=CC=CC=C4C(=O)N=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12357772.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)

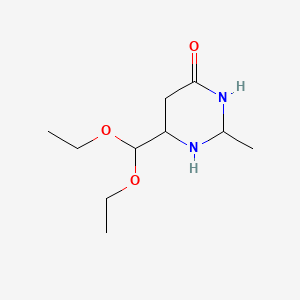

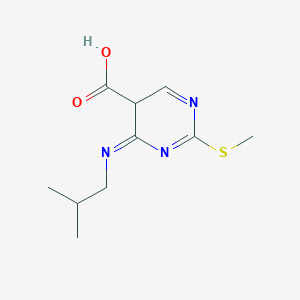
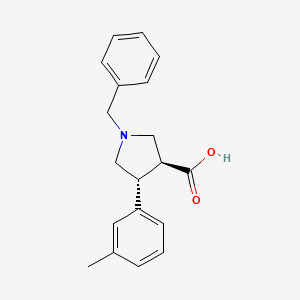
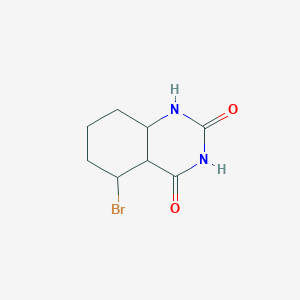
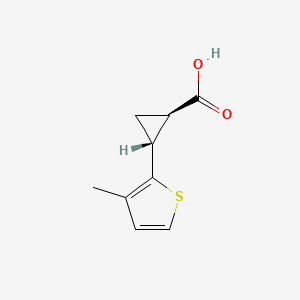
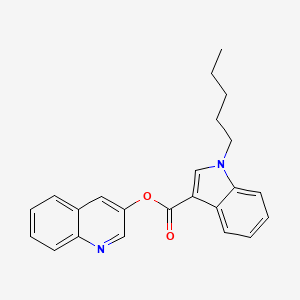
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
